10-methylbenzo[b]triphenylene
Description
10-Methylbenzo[b]triphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methyl substituent at the 10-position of the benzo[b]triphenylene core. This compound belongs to the broader family of triphenylene-based molecules, which are characterized by fused benzene rings arranged in a planar, discotic geometry.
Properties
CAS No. |
17278-93-2 |
|---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
10-methylbenzo[b]triphenylene |
InChI |
InChI=1S/C23H16/c1-15-7-6-8-16-13-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)23(22)14-21(15)16/h2-14H,1H3 |
InChI Key |
OSLUKLQLIFPUAE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Canonical SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Other CAS No. |
17278-93-2 |
Synonyms |
10-Methylbenzo[b]triphenylene |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-methylbenzo[b]triphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the trimerization of benzyne intermediates, which can be generated from o-silylaryl triflates and alkynyl sulfides . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 10-methylbenzo[b]triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or other metal catalysts, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
10-methylbenzo[b]triphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with various reagents.
Biology: Research on its biological activity includes studying its potential as a mutagen or carcinogen, given the known effects of PAHs.
Medicine: Investigations into its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 10-methylbenzo[b]triphenylene involves its interaction with molecular targets through its planar structure and delocalized π-electron system. This allows it to intercalate into DNA, potentially causing mutations or other biological effects. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Geometric Comparisons
- Triphenylene vs. o-Terphenyl: Triphenylene and o-terphenyl share similar hydrogen-bonding capacities due to their aromatic rings but differ in molecular volume and planarity. Triphenylene has a condensed three-ring system (width: ~10.02 Å, height: ~12.50 Å ), whereas o-terphenyl is a non-planar, twisted molecule with three linearly connected benzene rings. This structural distinction results in triphenylene having a smaller molecular volume and higher polarizability . The methyl group in 10-methylbenzo[b]triphenylene may further reduce its effective volume compared to unsubstituted triphenylene.
Triphenylene vs. Pyrene :
Both triphenylene and pyrene are four-benzene-unit PAHs but differ in connectivity. Triphenylene forms a hexagonal discotic structure, while pyrene adopts a fused linear arrangement. This difference influences their utility in supramolecular architectures; triphenylene is preferred for columnar liquid crystals, whereas pyrene is often used in π-stacked electronic materials .
Electronic and Optical Properties
Fluorescence Quenching :
Triphenylene derivatives exhibit fluorescence quenching due to photoinduced electron transfer (PeT) when paired with electron-accepting moieties like dipyrrin . In contrast, fluorinated triphenylene derivatives (e.g., hexaazatriphenylene HOFs) show enhanced stability and optoelectronic properties due to strong H-bonding interactions . The methyl group in this compound may modulate such quenching effects by altering electron density distribution.High-Pressure Behavior :
Under high pressure (up to 180 GPa), triphenylene undergoes bandgap narrowing similar to benzene and isoviolanthrone, transitioning from an insulator to a semiconductor. This behavior contrasts with pentacene, which metallizes under pressure . Methyl substitution could enhance structural stability under compression, delaying metallization.
Chromatographic Selectivity
- Planarity and Retention: In reversed-phase HPLC, triphenylene (planar) is retained longer than o-terphenyl (non-planar) due to stronger hydrophobic interactions. Selectivity (α) between these compounds increases with aminotriazine (AT) content in stationary phases, reaching α = 5.01 in Sil-ODA5-AT5 columns . The methyl group in this compound may enhance planarity, further increasing retention and selectivity.
Liquid Crystalline Behavior
- Discotic Liquid Crystals :
Triphenylene derivatives with alkoxy tails (e.g., hexaalkoxytriphenylenes) form columnar mesophases critical for charge transport. Fluorinated analogs (e.g., methoxy-substituted triphenylenes) maintain mesogenicity despite minimal tail length, suggesting that small substituents like methyl groups can suffice for liquid crystallinity .
Data Tables
Table 1: Key Physicochemical Properties of Triphenylene and Analogues
Table 2: Optical Properties of Triphenylene Hybrids
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|
| Triphenylene | 310 | 400 | |
| Triphenylene-phosphole oxide (8a) | 350 | 450 | |
| Fluorinated triphenylene | 330 (shifted due to F-substituents) | 420 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
